N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxido), a 3-chlorophenyl substituent, and a naphthalen-1-yl acetamide side chain. The naphthalene moiety contributes aromatic stacking capabilities, while the 3-chlorophenyl group may modulate steric and electronic properties. Though direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., and ) suggest synthetic routes involving amide coupling or cyclization reactions .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c24-17-8-4-9-18(12-17)27-23(20-13-31(29,30)14-21(20)26-27)25-22(28)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12H,11,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSADEAWMNYIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Thieno[3,4-c]pyrazole Core:
- Starting with a suitable thienopyrazole precursor, the core structure is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity, particularly those involved in inflammatory pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 872596-57-1, ): Differs in the acetamide substituent (biphenyl-4-yl vs. naphthalen-1-yl). Molecular formula: C23H18ClN3O3S (MW: 463.92). The biphenyl group may enhance hydrophobicity compared to the naphthalene group, affecting solubility .
N1-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899990-07-9, ): Replaces the naphthalen-1-yl acetamide with an oxalamide linker and a 3-hydroxypropyl group. Molecular formula: C16H17ClN4O5S (MW: 412.8).
Functional Group Variations
- Triazole-Containing Analogues (): Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate a triazole ring via Cu-catalyzed azide-alkyne cycloaddition . Key spectral data for 6a: IR peaks at 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O), and 1599 cm⁻¹ (C=C) . Unlike the thieno-pyrazol core, triazole-based compounds exhibit distinct electronic profiles due to the triazole’s aromaticity and hydrogen-bonding capacity.
- Nitro-Substituted Analogues (): Compounds like 6b (N-(2-nitrophenyl)) and 6c (N-(3-nitrophenyl)) feature nitro groups, which are strong electron-withdrawing substituents. IR peaks for 6b: 1504 cm⁻¹ (NO2 asymmetric stretch) . The sulfone group in the main compound may offer comparable electron withdrawal but with reduced steric hindrance compared to nitro groups.
Electronic and Steric Effects
- Sulfone vs.
- Aromatic Substituents : Naphthalen-1-yl (main compound) vs. biphenyl-4-yl (): Naphthalene’s extended π-system may improve stacking interactions in crystal packing or biological targets compared to biphenyl .
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with significant structural diversity. This compound belongs to the thieno[3,4-c]pyrazole family, which has been recognized for its diverse biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.88 g/mol. It contains a thieno[3,4-c]pyrazole core structure that is crucial for its biological activity. The presence of a chlorophenyl group and dioxido functionality enhances its potential interactions with biological targets.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole compounds exhibit antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This table illustrates the significant reduction in altered erythrocytes when treated with specific thieno compounds compared to the control group exposed to toxins alone .
2. Anticancer Potential
Compounds within the thieno[3,4-c]pyrazole class have shown promise as anticancer agents by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell proliferation inhibition . The specific mechanisms for this compound are yet to be fully elucidated but are believed to involve interactions with critical cellular pathways.
3. Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit phosphodiesterase enzymes selectively, leading to reduced inflammation and allergic responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The exact mechanism of action for this specific compound remains largely unexplored; however, compounds with similar structures typically interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction can lead to modulation of signaling pathways that result in biological effects such as inhibition of cell growth or induction of apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions should be optimized?
The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne precursor, catalyzed by copper(I/II) salts (e.g., Cu(OAc)₂ in tert-butanol/water). Key parameters include:
- Stoichiometric control of azide and alkyne (1:1 molar ratio).
- Reaction temperature (room temperature to 60°C) and time (6–8 hours).
- Purification via recrystallization (ethanol or ethyl acetate/hexane) .
- Characterization by IR (C=O stretch ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., δ 5.4 ppm for –CH₂– groups), and HRMS for molecular ion validation .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, sulfone S=O at ~1150–1300 cm⁻¹) .
- NMR : Use DMSO-d₆ for solubility; analyze aromatic proton environments (δ 7.2–8.4 ppm for naphthalene and chlorophenyl groups) and acetamide NH (~10.7–11.0 ppm). Confirm via 2D techniques (HSQC, HMBC) for connectivity .
- HRMS : Match experimental [M+H]⁺ with theoretical values (e.g., error < 0.001 Da) .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Use slow evaporation from a methanol/acetone (1:1) mixture.
- Optimize supersaturation by gradient cooling.
- Validate crystal quality via SHELXL refinement (R-factor < 0.05) and check for twinning using PLATON .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) be systematically resolved?
- Purity Check : Re-crystallize and re-acquire spectra to rule out solvent or impurity artifacts.
- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., rotamers).
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks and crystal packing?
- Perform graph-set analysis (R²₂(8) motifs) using Mercury or CrystalExplorer .
- Identify π-π stacking (naphthalene/chlorophenyl interactions) and quantify distances (< 3.8 Å).
- Use SHELXL to refine H-bond parameters (d···A, angles) and validate with ADDSYM for symmetry checks .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Apply Design of Experiments (DoE) to test variables (catalyst loading, solvent ratio).
- Use continuous-flow chemistry (e.g., microreactors) for improved heat/mass transfer .
- Monitor intermediates by in situ FTIR or LC-MS to identify bottlenecks .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?
- SwissADME : Predict logP (lipophilicity), bioavailability, and drug-likeness (Rule of Five).
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- ADMET Prediction : Use ProTox-II or ADMETLab 2.0 for toxicity endpoints (e.g., hepatotoxicity) .
Q. How should researchers address discrepancies in X-ray crystallographic data (e.g., poor R-factors or disordered moieties)?
- Re-refine using SHELXL with restraints for flexible groups (e.g., thieno-pyrazol ring).
- Apply TWINLAW to detect twinning and model twin domains.
- Validate with CIF-check tools (e.g., checkCIF/PLATON) for systematic errors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
